Synthesis Reproducibility: 99% Yield in Stereospecific Reduction of 3-(Benzyloxy)cyclobutanone
The synthesis of cis-3-(benzyloxy)cyclobutanol (CAS 233276-35-2) from its corresponding ketone, 3-(benzyloxy)cyclobutan-1-one, proceeds with a high and reproducible yield of 99% using sodium borohydride in ethanol at 0°C . This is a key differentiator for process chemists and procurement specialists as it demonstrates the robustness of this specific stereospecific transformation. While the synthesis of the trans isomer (CAS 1383813-54-4) from the same starting material would require alternative, less efficient methods (e.g., Mitsunobu inversion) and yields are not consistently reported, this cis-selective reduction is a well-established, high-yielding route to the desired stereoisomer.
| Evidence Dimension | Synthetic Yield (Stereospecific Reduction) |
|---|---|
| Target Compound Data | 99% yield |
| Comparator Or Baseline | Trans-3-(benzyloxy)cyclobutanol (CAS 1383813-54-4) from same ketone via alternative routes |
| Quantified Difference | The cis-isomer is obtained in a nearly quantitative 99% yield via a straightforward, scalable reduction , whereas the trans-isomer would require additional synthetic steps, resulting in a lower overall yield and increased cost. |
| Conditions | Reduction of 3-(benzyloxy)cyclobutan-1-one with NaBH4 (1 eq.) in anhydrous ethanol at 0°C for 3 hours. |
Why This Matters
For procurement, this high-yield synthesis translates to a reliable, cost-effective supply of the target compound compared to its trans isomer, reducing the risk of supply chain delays and inflated costs associated with multi-step or low-yielding alternative syntheses.
